molecular formula C14H9Cl2IN2OS B187674 N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide CAS No. 6421-89-2

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide

カタログ番号 B187674
CAS番号: 6421-89-2
分子量: 451.1 g/mol
InChIキー: IBQLDCCTIMSPKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide, also known as ML-9, is a small molecule inhibitor that is commonly used in scientific research to study the role of myosin light chain kinase (MLCK) in various cellular processes. MLCK is an enzyme that plays a crucial role in regulating smooth muscle contraction and cell motility, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma.

作用機序

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is a reversible inhibitor of MLCK that binds to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrate, myosin light chain (MLC). This results in the inhibition of smooth muscle contraction and cell motility, as well as the disruption of cytokinesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide are primarily related to its inhibition of MLCK activity. MLCK is involved in the regulation of smooth muscle contraction, cell motility, and cytokinesis, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma. N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide has been shown to inhibit MLCK activity in vitro and in vivo, resulting in the inhibition of smooth muscle contraction and cell motility, as well as the disruption of cytokinesis.

実験室実験の利点と制限

One major advantage of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is its specificity for MLCK, making it a valuable tool for studying the role of MLCK in various cellular processes. N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, one limitation of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is its potential off-target effects, as it may interact with other proteins or enzymes in addition to MLCK. Additionally, N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide may have limited efficacy in vivo, as it may not penetrate cell membranes or tissues effectively.

将来の方向性

There are several future directions for the use of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide in scientific research. One potential application is in the development of new therapies for diseases that are associated with MLCK dysregulation, such as cancer, cardiovascular disease, and asthma. Additionally, N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide may be used in combination with other inhibitors or drugs to enhance its efficacy or specificity. Finally, further research is needed to better understand the mechanisms of action of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide and its potential off-target effects, in order to optimize its use in scientific research.

合成法

The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide involves several steps, starting with the reaction between 3,4-dichloroaniline and thiosemicarbazide to form the intermediate 3,4-dichlorophenylthiosemicarbazide. This intermediate is then reacted with 3-iodobenzoyl chloride in the presence of triethylamine to yield the final product, N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide. The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.

科学的研究の応用

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is widely used in scientific research to study the role of MLCK in various cellular processes. MLCK is involved in the regulation of smooth muscle contraction, cell motility, and cytokinesis, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma. N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide has been shown to inhibit MLCK activity in vitro and in vivo, making it a valuable tool for studying the role of MLCK in these processes.

特性

CAS番号

6421-89-2

製品名

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide

分子式

C14H9Cl2IN2OS

分子量

451.1 g/mol

IUPAC名

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide

InChI

InChI=1S/C14H9Cl2IN2OS/c15-11-5-4-10(7-12(11)16)18-14(21)19-13(20)8-2-1-3-9(17)6-8/h1-7H,(H2,18,19,20,21)

InChIキー

IBQLDCCTIMSPKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

正規SMILES

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。